E 0747

Antiarrhythmic Drug Development Cardiac Electrophysiology In Vivo Pharmacology

E 0747 (CAS 99599-78-7) is a spirochromane-imidazolidinedione derivative classified as a Class 1C antiarrhythmic agent under the Vaughan Williams classification. It functions as a potent inhibitor of voltage-gated sodium (Na+) channels in cardiac myocytes and Purkinje fibers, suppressing action potential upstroke velocity (Vmax) in a rate- and voltage-dependent manner.

Molecular Formula C21H28ClN3O4
Molecular Weight 421.9 g/mol
CAS No. 99599-78-7
Cat. No. B1671008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE 0747
CAS99599-78-7
SynonymsE 0747;  E0747;  E-0747
Molecular FormulaC21H28ClN3O4
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC1(CC2(C3=C(O1)C=CC(=C3)Cl)C(=O)N(C(=O)N2)CCCN4CCC(CC4)O)C
InChIInChI=1S/C21H28ClN3O4/c1-20(2)13-21(16-12-14(22)4-5-17(16)29-20)18(27)25(19(28)23-21)9-3-8-24-10-6-15(26)7-11-24/h4-5,12,15,26H,3,6-11,13H2,1-2H3,(H,23,28)
InChIKeyVDDQRGRMFUGJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

E 0747 (99599-78-7) Procurement Guide: Class 1C Antiarrhythmic Agent for Na+ Channel Research


E 0747 (CAS 99599-78-7) is a spirochromane-imidazolidinedione derivative classified as a Class 1C antiarrhythmic agent under the Vaughan Williams classification [1]. It functions as a potent inhibitor of voltage-gated sodium (Na+) channels in cardiac myocytes and Purkinje fibers, suppressing action potential upstroke velocity (Vmax) in a rate- and voltage-dependent manner [2]. Its molecular formula is C21H28ClN3O4 with a molecular weight of 421.9 g/mol, and it is commercially available as a free base and formate salt (E 0747 FA) for research applications . As a preclinical tool compound, E 0747 was developed to explore the therapeutic potential of Na+ channel blockade in ventricular arrhythmias and is not approved for human clinical use.

Why E 0747 (99599-78-7) Cannot Be Substituted by Generic Class 1 Antiarrhythmics in Preclinical Research


Class 1 antiarrhythmic agents are a structurally and pharmacologically heterogeneous group. While they share the common mechanism of sodium channel blockade, their clinical and electrophysiological profiles diverge significantly based on their binding kinetics, use-dependency, and effects on action potential duration (APD). E 0747 is a Class 1C agent, characterized by slow dissociation kinetics and pronounced use-dependent block [1]. This distinguishes it from Class 1A agents (e.g., quinidine) which prolong APD, and Class 1B agents (e.g., lidocaine) which exhibit fast kinetics and shorten APD. Even among Class 1C agents, differences in potency, rate-dependence, and in vivo efficacy profiles exist. Directly substituting E 0747 with another Class 1C compound like flecainide or propafenone without considering these quantitative differences can lead to non-reproducible or misinterpreted experimental results, especially in arrhythmia models where plasma concentration thresholds are critical [2]. The following evidence demonstrates specific, quantifiable differentiators that justify the selection of E 0747 over its closest analogs.

E 0747 (99599-78-7) Procurement Evidence: Quantified Differentiation from Class 1C Analogs


E 0747 vs. Flecainide: Differential Minimum Effective Plasma Concentrations in Canine Arrhythmia Models

In standardized canine ventricular arrhythmia models, E 0747 and flecainide, both Class 1C agents, exhibit distinct minimum effective plasma concentration (MEPC) profiles. This quantitative difference in in vivo potency directly informs dose selection for preclinical efficacy studies [1][2].

Antiarrhythmic Drug Development Cardiac Electrophysiology In Vivo Pharmacology

E 0747 vs. Propafenone and SUN 1165: Cross-Study Comparison of In Vivo Antiarrhythmic Potency

A cross-study comparison of minimum effective plasma concentrations (MEPC) reveals that E 0747 exhibits an intermediate potency profile among Class 1 antiarrhythmic agents in the digitalis-induced canine arrhythmia model [1][2].

Cardiovascular Pharmacology Preclinical Efficacy Arrhythmia Models

E 0747 Electrophysiological Fingerprint: Quantified Rate-Dependent Vmax Depression in Purkinje Fibers

E 0747 demonstrates a characteristic Class 1C electrophysiological profile with quantifiable rate-dependent depression of action potential upstroke velocity (Vmax) and a hyperpolarizing shift in steady-state inactivation [1].

Cellular Electrophysiology Ion Channel Pharmacology Cardiac Safety

E 0747 vs. Other Class I Agents: Distinction in Use- and Voltage-Dependent Block Characteristics

A modeling study examining the time- and voltage-dependent effects of Class I antiarrhythmic drugs on guinea-pig papillary muscle action potentials found that E 0747 and QX-222 exhibit a distinct profile from other Class I agents regarding the dependence of Vmax depression on membrane potential and stimulation frequency [1].

Ion Channel Kinetics Antiarrhythmic Mechanisms Computational Modeling

Optimal Research and Procurement Scenarios for E 0747 (99599-78-7) Based on Evidence


Preclinical Evaluation of Class 1C Antiarrhythmic Efficacy in Canine Models of Ventricular Arrhythmia

For researchers utilizing the well-established canine ventricular arrhythmia models (digitalis-, adrenaline-, or coronary ligation-induced), E 0747 provides a reference profile with defined minimum effective plasma concentrations (1.4-2.2 μg/mL) [1]. Its potency, intermediate between flecainide and propafenone, allows for calibrated dose-response studies and serves as a benchmark for evaluating novel Na+ channel blockers in these specific in vivo models [2].

In Vitro Electrophysiology Studies of Rate- and Voltage-Dependent Sodium Channel Block

E 0747 is an ideal tool for in vitro electrophysiology experiments focusing on the kinetics of Class 1C sodium channel block. Its defined rate-dependent Vmax depression (e.g., ~50% at 3.3 Hz with 3×10⁻⁶ M) and the hyperpolarizing shift in steady-state inactivation (9.2 mV) [3] make it a valuable reference compound for studying use-dependent block and for validating computational models of cardiac action potential modulation.

Comparative Pharmacology Studies to Differentiate Class 1 Antiarrhythmic Subtypes

Given its distinct voltage-dependence profile compared to most Class I agents [4], E 0747 is a critical comparator for studies aiming to dissect the subtle mechanistic differences among Class 1A, 1B, and 1C drugs. Its behavior as an 'exception' to the general Class I rule provides a unique tool for investigating the structural determinants of sodium channel block kinetics and state-dependence.

Reference Standard for Analytical Method Development and Quality Control

The availability of E 0747 and its formate salt (E 0747 FA) as pure compounds (>98% purity by HPLC) supports its use as a reference standard in developing and validating analytical methods (e.g., HPLC, LC-MS) for detecting and quantifying related compounds or metabolites in biological matrices, particularly in pharmacokinetic and toxicokinetic studies of Class 1C agents.

Quote Request

Request a Quote for E 0747

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.